B-Raf inhibitor 1 dihydrochloride
Overview
Description
B-Raf inhibitor 1 dihydrochloride is a potent and selective inhibitor of the B-Raf kinase, which plays a crucial role in the MAPK/ERK signaling pathway. This compound is particularly effective against the B-Raf V600E mutation, a common mutation found in various cancers, including melanoma, colorectal, and thyroid cancers . This compound binds to the DFG-out conformation of B-Raf, inhibiting its activity and thereby blocking the downstream signaling that leads to cell proliferation and survival .
Mechanism of Action
- Mutations : The most common mutation occurs at position 600 (V600E), leading to constitutively active B-Raf. This mutation is associated with various cancers, including melanoma, colorectal, ovarian, and thyroid cancer .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
B-Raf inhibitor 1 dihydrochloride interacts with B-Raf WT, B-Raf V600E, and C-Raf, with Ki values of 1 nM, 1 nM, and 0.3 nM respectively . It binds to and stabilizes B-Raf in a DFG-out, inactive conformation .
Cellular Effects
This compound has been shown to inhibit the proliferation of A375 and HCT-116 cells . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to B-Raf in a DFG-out, inactive conformation, which partially fills the ATP pocket .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with B-Raf WT, B-Raf V600E, and C-Raf .
Preparation Methods
The synthesis of B-Raf inhibitor 1 dihydrochloride involves multiple steps, starting with the preparation of the core isoquinoline structure. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Substituents: Various substituents, such as the 4-chlorophenyl and 7H-purin-6-yl groups, are introduced through nucleophilic substitution and coupling reactions.
Final Assembly and Purification: The final compound is assembled, and the dihydrochloride salt is formed through acid-base reactions.
Industrial production methods for this compound are similar but optimized for large-scale synthesis. These methods focus on improving yield, reducing reaction times, and ensuring the purity of the final product.
Chemical Reactions Analysis
B-Raf inhibitor 1 dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the isoquinoline core, affecting the compound’s activity and stability.
Substitution Reactions: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify substituents on the core structure.
Coupling Reactions: These reactions are used to attach different functional groups, such as the 4-chlorophenyl and 7H-purin-6-yl groups, to the core structure.
Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and catalysts such as palladium and copper. The major products formed from these reactions are intermediates that are further processed to obtain the final compound.
Scientific Research Applications
B-Raf inhibitor 1 dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
B-Raf inhibitor 1 dihydrochloride is unique in its selectivity and potency against the B-Raf V600E mutation. Similar compounds include:
Vemurafenib: Another potent B-Raf inhibitor that selectively targets the B-Raf V600E mutation.
Dabrafenib: A selective inhibitor of B-Raf V600E, used in combination with MEK inhibitors for the treatment of melanoma and other cancers.
Sorafenib: A multi-kinase inhibitor that targets B-Raf, C-Raf, and other kinases.
This compound stands out due to its high selectivity for the B-Raf V600E mutation and its ability to bind to the DFG-out conformation, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLQRNBAJCQMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.